2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide
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Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a synthetic organic compound that features both indole and pyrimidine moieties These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to the Acetamide: The indole derivative is then reacted with chloroacetic acid to form the indole-acetic acid intermediate.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often starting from a substituted urea and an α,β-unsaturated carbonyl compound.
Coupling of the Two Moieties: The final step involves coupling the indole-acetic acid intermediate with the pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The pyrimidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Both the indole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents for electrophilic substitution on the indole ring; nucleophiles like amines for substitution on the pyrimidine ring.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted indole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between indole and pyrimidine-containing molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of these molecules in biological systems.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. The indole and pyrimidine moieties are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or specific interactions with other molecules.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyrimidine ring can bind to nucleic acids and proteins. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-indol-4-yl)oxy]acetic acid
- N-[2-(2-pyrimidinylamino)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to the combination of both indole and pyrimidine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C17H19N5O2/c1-22-11-6-13-14(22)4-2-5-15(13)24-12-16(23)18-9-10-21-17-19-7-3-8-20-17/h2-8,11H,9-10,12H2,1H3,(H,18,23)(H,19,20,21) |
InChI Key |
KXBQXMIYDWFTGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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